N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Description

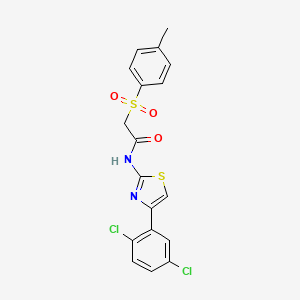

N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a structurally complex small molecule featuring a thiazole core substituted at the 4-position with a 2,5-dichlorophenyl group and at the 2-position with a 2-tosylacetamide moiety. The tosyl (p-toluenesulfonyl) group introduces a sulfonamide functionality, which distinguishes it from simpler aryl-substituted acetamides. Thiazole derivatives are prominent in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)14-8-12(19)4-7-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKZGAZJTVZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-bromoketone with thiourea in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Biological Activities

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide exhibits several promising biological activities:

1. Antimicrobial Activity

- Mechanism : The compound has shown significant antibacterial effects against various strains of bacteria, indicating its potential as an antimicrobial agent.

- Case Study : Research indicated that thiazole derivatives, including this compound, demonstrated strong inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship was crucial in enhancing efficacy .

2. Acetylcholinesterase Inhibition

- Mechanism : The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Case Study : A study reported IC50 values as low as 2.7 µM for certain thiazole derivatives, positioning them as candidates for Alzheimer's treatment.

3. Anticancer Activity

- Mechanism : Thiazole derivatives have been associated with inducing apoptosis and cell cycle arrest in cancer cells.

- Case Study : In vitro studies demonstrated that compounds similar to this compound inhibited tumor growth in various cancer cell lines, including breast cancer (MCF7) cells .

Research Findings

A review of recent literature reveals several key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide, highlighting key differences in substituents, synthesis, and properties:

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The 2,5-dichlorophenyl group on the thiazole ring in the target compound contrasts with the 2,6-dichlorophenyl or 4-chlorophenyl groups in analogs. Chlorine substitution patterns influence steric bulk and electronic properties, affecting molecular planarity and intermolecular interactions. The tosyl group in the target compound introduces a strong electron-withdrawing sulfonamide moiety, which may enhance solubility in polar solvents compared to purely aromatic substituents (e.g., 4-chlorophenyl) .

Synthetic Routes: The synthesis of thiazol-2-yl acetamides typically involves coupling carboxylic acids (e.g., 2,6-dichlorophenylacetic acid) with 2-aminothiazole using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The target compound likely follows a similar pathway, substituting 2,5-dichlorophenylacetic acid and tosylacetic acid derivatives.

Crystallographic and Physicochemical Properties :

- Analogs such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form infinite 1D chains via N–H⋯N hydrogen bonds (R2,2(8) motif), stabilizing crystal packing . The tosyl group in the target compound may promote alternative packing modes due to sulfonyl-oxygen hydrogen-bond acceptors.

- Melting points for dichlorophenyl-substituted acetamides range from 489–491 K, suggesting high thermal stability. The tosyl group’s bulkiness might lower the melting point relative to aryl-substituted analogs, though experimental data are needed .

The tosyl group’s sulfonamide functionality is associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets compared to urea-linked analogs (e.g., compound 9b in ) .

Biological Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a dichlorophenyl group and a tosylacetamide moiety. Its synthesis typically employs the Hantzsch thiazole synthesis method, which involves the reaction of α-bromoketone with thiourea in the presence of a base like sodium ethoxide in ethanol. The resulting structure can be represented as follows:

Target of Action

Thiazole derivatives, including this compound, have been shown to interact with various biological targets. These compounds can modulate different biochemical pathways, which may lead to various pharmacological effects.

Mode of Action

The specific mode of action involves the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibitory activity, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria. The presence of specific substituents on the thiazole ring enhances this activity .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. This suggests potential applications in cancer therapy.

Case Studies and Research Findings

- Acetylcholinesterase Inhibition : A study focused on thiazole derivatives demonstrated that certain compounds exhibited strong AChE inhibitory activity, with IC50 values as low as 2.7 µM. This positions this compound as a candidate for further exploration in Alzheimer's disease treatment .

- Antimicrobial Efficacy : Another investigation into thiazole-based compounds revealed significant antibacterial effects against multiple strains of bacteria. The study emphasized the importance of structural modifications on biological activity .

- Anticancer Activity : Research has shown that thiazole derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines. This highlights their potential role as therapeutic agents in oncology.

Comparative Analysis

| Property/Activity | This compound | Similar Thiazole Derivatives |

|---|---|---|

| AChE Inhibition IC50 (µM) | Potentially < 3 | Varies (some < 3) |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative | Effective against multiple strains |

| Anticancer Properties | Induces apoptosis; inhibits growth | Varies by specific derivative |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide, and how is reaction progress monitored?

- Methodology : The compound can be synthesized via coupling reactions between substituted thiazole amines and activated acetamide derivatives. A typical procedure involves refluxing intermediates (e.g., 2-chloroacetamide derivatives) with sodium azide or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents such as dichloromethane or toluene/water mixtures. Reaction progress is monitored by TLC using hexane:ethyl acetate (9:1) as the solvent system .

- Characterization : Post-synthesis purification includes crystallization (ethanol) or extraction (ethyl acetate), followed by spectroscopic validation (IR, NMR, MS). For example, IR peaks at ~1714 cm⁻¹ confirm carbonyl groups, while ¹H-NMR signals at δ 3.54–3.65 ppm indicate methylene protons adjacent to the amide bond .

Q. How are structural features like hydrogen bonding and conformation determined for this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals molecular conformation and intermolecular interactions. For example, the dichlorophenyl ring in similar analogs is twisted ~61.8° relative to the thiazole ring, with hydrogen bonds (N–H⋯N) forming R₂²(8) motifs that stabilize crystal packing . Computational tools like Mercury or SHELX refine bond lengths and angles .

Q. What preliminary biological assays are used to evaluate its antimicrobial potential?

- Methodology : Disk diffusion or broth microdilution assays assess antimicrobial activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Minimum inhibitory concentration (MIC) values are determined, with electron-withdrawing groups (e.g., –Cl) enhancing activity by disrupting bacterial protein synthesis .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,5-dichloro vs. 3,4-dichloro) on the phenyl ring affect bioactivity and physicochemical properties?

- Methodology : Comparative SAR studies synthesize analogs with varied halogen positions and evaluate their antimicrobial/antiproliferative activities. For instance, 2,5-dichloro substitution may improve membrane permeability due to reduced steric hindrance, while 3,4-dichloro derivatives exhibit stronger hydrogen bonding with target enzymes. Molecular docking (AutoDock Vina) predicts binding affinities to targets like DNA gyrase .

- Data Contradictions : While 2,5-dichloro analogs show higher MIC values in some studies, conflicting data may arise from differences in bacterial strains or assay conditions. Validate via isothermal titration calorimetry (ITC) to measure direct binding .

Q. What strategies optimize oral bioavailability based on molecular properties?

- Methodology : Apply Veber’s rules: Calculate rotatable bonds (<10), polar surface area (PSA ≤140 Ų), and hydrogen bond donors/acceptors. For this compound, PSA can be derived computationally (e.g., Schrodinger’s QikProp) and compared to analogs with known bioavailability. Modifications like reducing sulfonyl groups (tosyl) may lower PSA but require stability testing in simulated gastric fluid .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, thiazole NH protons (δ ~11.86 ppm) may split due to coupling with adjacent protons or crystal packing effects. Compare experimental data with DFT-calculated NMR shifts (Gaussian 09) to identify discrepancies caused by dynamic effects .

Q. What crystallographic challenges arise in resolving the tosylacetamide moiety, and how are they addressed?

- Methodology : The sulfonyl group in tosylacetamide may induce disorder in crystal lattices. Mitigate this by growing crystals at low temperatures (e.g., 273 K) using methanol/acetone (1:1) and refining structures with SHELXL, applying restraints for disordered atoms .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Analogs

| Parameter | Optimal Conditions | References |

|---|---|---|

| Coupling Agent | EDC/HCl in CH₂Cl₂ | |

| Reaction Time | 3–7 h under reflux | |

| Purification | Ethanol crystallization | |

| Yield Range | 64–78% |

Table 2 : Structural and Bioactivity Comparison of Dichlorophenyl Derivatives

| Substituent Position | MIC (μg/mL) E. coli | PSA (Ų) | Rotatable Bonds |

|---|---|---|---|

| 2,5-Dichloro | 12.5 | 85.2 | 6 |

| 3,4-Dichloro | 25.0 | 89.7 | 7 |

| 2,4-Dichloro | 18.7 | 87.3 | 6 |

| Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.